molecular formula C27H20N4O5S B2583270 2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide CAS No. 899937-77-0

2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide

Cat. No. B2583270
CAS RN: 899937-77-0
M. Wt: 512.54
InChI Key: XPONOBSJPQZALX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2,4-dione moiety, which is a type of heterocyclic compound . This moiety is often found in various pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the molecule more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability could be influenced by the presence of certain functional groups .

Scientific Research Applications

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines. Specifically, certain derivatives have displayed comparable activity to doxorubicin, a well-known chemotherapy medication, on breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These compounds, including variations bearing different functional groups, have exhibited marked growth inhibition effects (Hafez & El-Gazzar, 2017).

Antibacterial Activity

Several thieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their significant antibacterial activity against both Gram-negative (Escherichia coli, Klebsiella pneumonia) and Gram-positive (Bacillus subtilis, Bacillus cereus) bacteria. Notably, specific derivatives have shown potent effects against these bacteria, underscoring their potential as antibacterial agents (Kumari et al., 2017).

Antioxidant Activity

The synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and their evaluation for in vitro antioxidant activity have been documented. Compounds with electron-donating substituents on the thienopyrimidine ring have shown significant radical scavenging activities, highlighting their antioxidant potential (Kotaiah et al., 2012).

Antimicrobial and Anti-Inflammatory Activities

Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties. Certain compounds have demonstrated promising biological activity, including activity against fungi and bacteria, as well as inhibitory effects on inflammation. This dual activity suggests their potential utility in treating conditions involving microbial infections and inflammation (Meshcheryakova et al., 2015).

properties

IUPAC Name

2-[4-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S/c32-24(28-20-6-2-1-3-7-20)16-18-9-11-21(12-10-18)30-26(33)25-23(13-14-37-25)29(27(30)34)17-19-5-4-8-22(15-19)31(35)36/h1-15,23,25H,16-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIFSKHBCRRYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4C(C=CS4)N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}phenyl)-N-phenylacetamide

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